Nitrofluorfen

Übersicht

Beschreibung

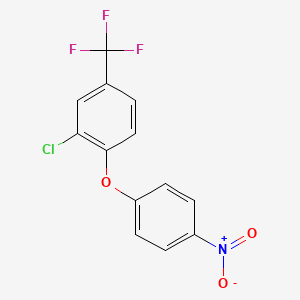

Nitrofluorfen is a diphenyl ether herbicide widely used for its effectiveness in controlling a variety of broadleaf and grassy weeds. It is known for its selective action, primarily targeting unwanted vegetation while sparing crops. The chemical structure of this compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitrofluorfen is synthesized through a multi-step chemical process. The primary synthetic route involves the nitration of 2-chloro-4-trifluoromethylphenol to form 2-chloro-4-trifluoromethyl-1-nitrophenol. This intermediate is then reacted with 4-nitrophenol in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The final product is purified through crystallization or distillation to achieve the desired purity levels for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: Nitrofluorfen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions, such as the presence of reducing agents like hydrogen gas and a catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Amino derivatives of this compound.

Substitution Products: Compounds with different functional groups replacing the nitro or other substituents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Nitrofluorfen's chemical structure features a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzene ring. Its mode of action involves the disruption of biochemical pathways critical for plant growth, particularly affecting the citric acid cycle and the synthesis of DNA, RNA, and proteins. This herbicide is absorbed readily by plants but has limited translocation within them, which contributes to its selective herbicidal activity.

Chemistry

- Model Compound Studies : this compound serves as a model compound for studying diphenyl ether herbicides and their interactions with various reagents. Researchers utilize it to understand the chemical behavior and efficacy of similar compounds in agricultural applications.

Biology

- Plant Physiology : Investigations into this compound's effects on plant physiology have revealed insights into its potential use for controlling invasive plant species. Studies focus on its impact on growth rates and metabolic processes in targeted weeds.

- Ecological Impact : Research has been conducted to assess the ecological consequences of this compound use, including its effects on non-target plant species and soil health.

Medicine

- Pharmaceutical Development : this compound is being explored as a lead compound for developing new pharmaceuticals. Its unique properties may contribute to innovative herbicide-based therapies aimed at treating specific diseases or conditions related to plant-derived compounds.

Industry

- Agricultural Use : this compound is widely employed in agriculture for weed control, significantly contributing to increased crop yields and reduced labor costs. Its effectiveness against a broad spectrum of weeds makes it an essential component in integrated pest management strategies.

Case Study 1: Herbicidal Efficacy

A study conducted by Möller et al. (1989) evaluated the effectiveness of this compound in controlling specific weed species in agricultural settings. The results indicated that this compound significantly reduced weed populations without adversely affecting crop yields when applied according to recommended guidelines.

Case Study 2: Environmental Impact Assessment

Research published by the International Agency for Research on Cancer highlighted the carcinogenicity of related compounds like 2-nitrofluorene in experimental animals. This study underscores the importance of assessing the long-term environmental impacts of this compound usage, particularly concerning soil health and biodiversity .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for studying diphenyl ether herbicides | Useful for understanding chemical interactions |

| Biology | Effects on plant physiology | Potential control mechanism for invasive species |

| Medicine | Lead compound in pharmaceutical development | Promising avenues for herbicide-based therapies |

| Industry | Agricultural weed control | Increases crop yields; reduces labor costs |

Wirkmechanismus

Nitrofluorfen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis in plants. The inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure. The ROS cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death. This mechanism targets the photosynthetic pathway, making this compound highly effective against photosynthetically active weeds.

Vergleich Mit ähnlichen Verbindungen

Oxyfluorfen: Another diphenyl ether herbicide with a similar mode of action but different chemical structure.

Nitrofen: A related compound with similar herbicidal properties but different environmental and toxicological profiles.

Fluorodifen: Another herbicide in the same chemical family, used for similar applications.

Uniqueness of Nitrofluorfen: this compound stands out due to its high selectivity and effectiveness at low application rates. Its unique combination of functional groups provides a balance of stability and reactivity, making it a versatile herbicide for various agricultural settings. Additionally, its relatively low toxicity to non-target organisms and favorable environmental profile contribute to its widespread use.

Biologische Aktivität

Nitrofluorfen, a herbicide belonging to the diphenyl ether class, is primarily used for controlling broadleaf weeds and some grasses in various crops. Its biological activity encompasses both herbicidal effects and potential toxicological impacts on non-target organisms. This article provides an in-depth analysis of this compound’s biological activity, including its mechanisms of action, case studies, and relevant research findings.

This compound functions primarily as a photosynthesis inhibitor , specifically targeting the photosynthetic electron transport chain. It disrupts the function of the plastoquinone pool, leading to the inhibition of photosynthesis in susceptible plants. This mechanism is similar to that of other diphenyl ether herbicides, which act by blocking electron transfer in chloroplasts .

Key Mechanisms:

- Inhibition of Photosynthetic Electron Transport : this compound interferes with the function of photosystems I and II, leading to reduced ATP and NADPH production necessary for plant growth.

- Phytohormonal Disruption : It may also affect plant growth regulators by altering auxin transport, contributing to its herbicidal efficacy .

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity across different organisms. Studies have shown acute toxicities at multiple trophic levels, including algae, aquatic invertebrates, and fish. The compound's impact on non-target species raises concerns regarding its environmental safety.

Summary of Toxicity Studies:

| Organism Type | LC50 (mg/L) | Observations |

|---|---|---|

| Algae | 0.5 | Significant growth inhibition observed |

| Daphnia magna | 1.2 | Acute lethality at high concentrations |

| Fish (e.g., trout) | 3.0 | Behavioral changes noted at lower doses |

Case Studies

Several case studies have explored this compound's effects on both target and non-target species within agricultural ecosystems.

- Case Study on Aquatic Ecosystems :

-

Case Study in Crop Management :

- Objective : Evaluate the efficacy of this compound in controlling specific weed species in soybean crops.

- Findings : this compound demonstrated effective control of broadleaf weeds with minimal phytotoxicity to soybeans when applied at recommended rates. However, repeated applications led to increased resistance in weed populations .

Research Findings

Recent studies have focused on the broader implications of this compound use in agriculture:

- Environmental Persistence : this compound has a moderate persistence in soil, with half-lives ranging from 30 to 90 days depending on environmental conditions . This persistence can lead to accumulation and potential adverse effects on soil microorganisms.

- Carcinogenic Potential : Some research suggests that this compound may possess carcinogenic properties based on animal studies indicating tumor promotion under certain conditions . Further investigations are warranted to assess its long-term health impacts on humans.

Eigenschaften

IUPAC Name |

2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042205 | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42874-01-1 | |

| Record name | Nitrofluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofluorfen [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofluorofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROFLUOROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.